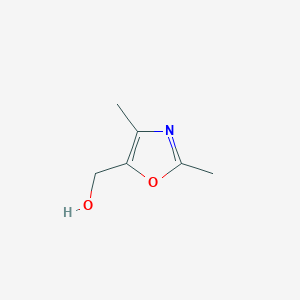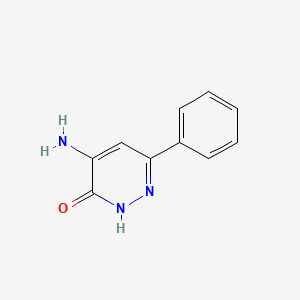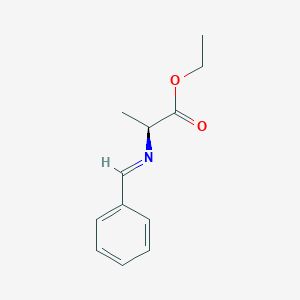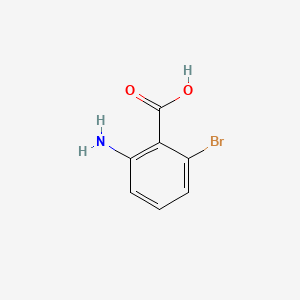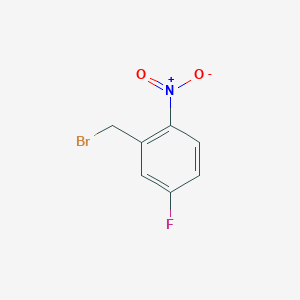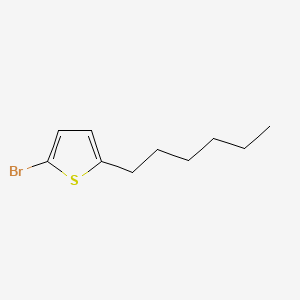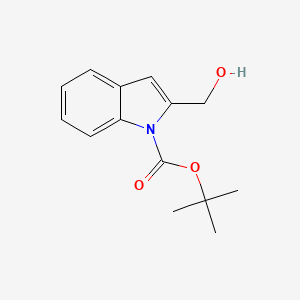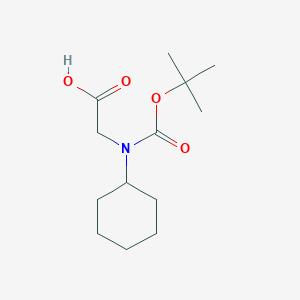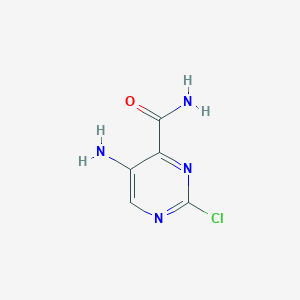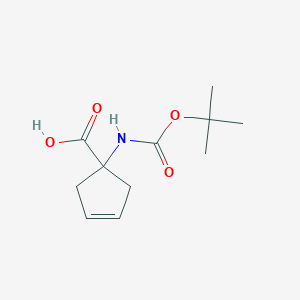
1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid
Descripción general
Descripción
The compound "1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid" is a derivative of amino acids, which are fundamental building blocks of proteins. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect the amino group during peptide synthesis, due to its stability and ease of removal under mild acidic conditions.
Synthesis Analysis
The synthesis of related Boc-protected amino acid derivatives has been explored in several studies. For instance, a scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid was achieved by controlling the stereoselectivity of a cyclopropanation step . Another study successfully synthesized all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, using diastereomeric salt formation or chromatography on a chiral stationary phase for optical resolution . Additionally, an improved synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid was described, utilizing milder and more selective conditions .
Molecular Structure Analysis
The molecular structure and conformation of Boc-protected amino acid derivatives are crucial for their reactivity and biological activity. The crystal and molecular structure of a related compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, was determined by X-ray analysis, revealing the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . Conformational analysis using molecular mechanics methods indicated multiple low-energy conformations, suggesting flexibility in the molecule's structure .
Chemical Reactions Analysis
The Boc-protected amino acids are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including cyclopropanation, diastereomeric salt formation, and chromatographic separation on chiral stationary phases . The Boc group itself is stable under various conditions but can be removed under mild acidic conditions, which is advantageous in multi-step synthesis processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids are influenced by the presence of the Boc group, which imparts steric bulk and protects the amino functionality. These properties are essential for the compound's solubility, stability, and reactivity in different solvents and under various chemical conditions. While specific data on "1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid" is not provided, related compounds exhibit properties suitable for solid-phase peptide synthesis and have been used as handles in such syntheses .
Aplicaciones Científicas De Investigación
Application 1: Deprotection of Boc Amino Acids and Peptides
- Summary of Application : This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .
- Methods of Application : The method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect .
Application 2: Dipeptide Synthesis
- Summary of Application : This compound is used as the starting material in dipeptide synthesis with commonly used coupling reagents .
Application 3: Synthesis of Amino Acid Ionic Liquids
- Summary of Application : This compound is used in the synthesis of amino acid ionic liquids (AAILs). These AAILs have multiple reactive groups and can be used for organic synthesis .
- Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
- Results or Outcomes : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Application 4: Synthesis of Dipeptides
- Summary of Application : This compound is used in the synthesis of dipeptides. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Application 5: Deprotection of Amino Acids and Peptides
- Summary of Application : This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides. The most common method for its deprotection uses TFA and generally requires large excesses .
- Methods of Application : The method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with it are P261, P305+P351+P338 . These suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-11(8(13)14)6-4-5-7-11/h4-5H,6-7H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUHKCBBMAAOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC=CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442117 | |
| Record name | 1-[(tert-Butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid | |
CAS RN |
213316-20-2 | |
| Record name | 1-[(tert-Butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{[(tert-butoxy)carbonyl]amino}cyclopent-3-ene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



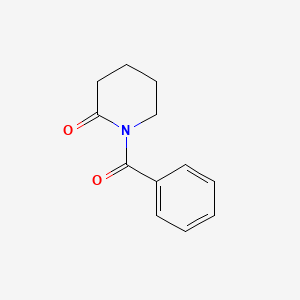
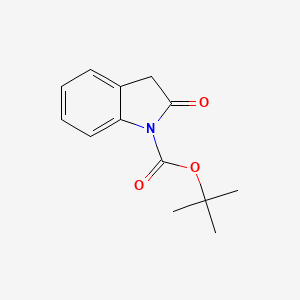
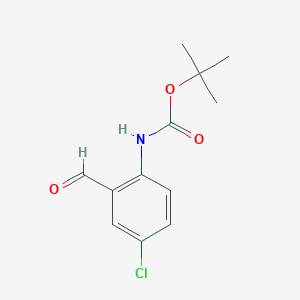
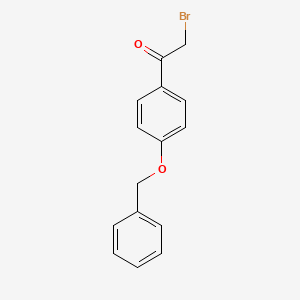
![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)
